2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Description
2-Methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyrimidinone core, with a methyl substituent at the 2-position. This structure confers unique physicochemical properties, including moderate hydrophobicity and conformational rigidity, making it a scaffold of interest in medicinal chemistry. The compound is synthesized via cyclization reactions such as Dieckmann condensation or enzymatic methods (e.g., laccase-catalyzed thioether formation) . Its derivatives have demonstrated cytotoxic and antitubulin activities, positioning it as a candidate for anticancer drug development .
Properties
IUPAC Name |
2-methyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-9-7-4-2-3-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGETSVSBZRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428790 | |
| Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65818-01-1 | |
| Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor activity, mechanisms of action, and structure-activity relationships (SARs).
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.181 g/mol
- CAS Number : 65818-01-1
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of various cyclopenta[d]pyrimidine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines.
-
Mechanism of Action :
- The compound has been identified as a potent inhibitor of microtubule assembly, which is critical for cell division. This mechanism is similar to that of well-known anticancer agents like colchicine .
- It also shows efficacy in overcoming drug resistance associated with overexpression of P-glycoprotein (Pgp) and βIII-tubulin, which are common challenges in cancer therapy .
-
Case Studies :
- A study demonstrated that derivatives of cyclopenta[d]pyrimidine showed growth inhibition in a range of cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2). The IC50 values for these compounds were reported in the nanomolar range, indicating high potency .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications.
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 2 | Enhances cytotoxicity |
| Variations at positions 1 and 3 | Alter potency and selectivity against specific cancer types |
Research has shown that specific substitutions can lead to improved selectivity and reduced toxicity, making these compounds more suitable for therapeutic applications.
Comparative Analysis
In comparison to other pyrimidine derivatives, this compound has shown superior activity against multidrug-resistant cancer cell lines. The following table summarizes the comparative IC50 values for selected compounds:
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| This compound | 0.51 ± 0.13 | HepG2 |
| Colchicine | 0.75 ± 0.20 | HepG2 |
| 5-Fluorouracil | 1.07 ± 0.22 | MCF-7 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
- Core Structure: Pyrazole ring fused to pyrimidinone.
- Key Modifications : Substituents at the 1- and 6-positions (e.g., nitro, methoxy, alkyl groups).
- Synthesis : Microwave-assisted cyclization improves yields (e.g., 2a–2j derivatives achieved 63–85% yields vs. 50–70% via conventional methods) .
- Bioactivity : Antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 12.5 µg/mL for compounds 2e and 2f .
- Key Difference : Unlike the cyclopenta derivatives, pyrazolo analogs lack the cyclopentane ring, reducing hydrophobicity but enhancing solubility for antimicrobial applications .
Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
- Core Structure: Thiophene ring fused to pyrimidinone.
- Key Modifications : Chlorination at the 4-position (via POCl₃) and thioether/methylsulfanyl groups at the 2-position .
- Synthesis : Microwave-assisted chlorination (95°C/80 W, 20 min) achieves >90% conversion .
- Key Difference : Thiophene’s aromaticity enhances π-π stacking in target binding, unlike the saturated cyclopentane in the 2-methyl derivative .
Pyrrolo[3,4-d]pyrimidin-4(5H)-one Derivatives
- Core Structure: Pyrrole ring fused to pyrimidinone.
- Key Modifications : Methyl or piperidinyl substituents at the 2- or 3-positions .
- Synthesis : Alkylation and cyclization under anhydrous conditions yield hydrochloride salts for improved solubility .
- Key Difference : Pyrrole’s electron-rich nature may favor interactions with neuronal receptors, unlike the cyclopenta core’s rigidity .
Other Cyclopenta[d]pyrimidinone Derivatives
- 2,6-Dimethyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one :
- 2-(3-Aminopiperidin-1-yl)-3-methyl Derivatives: Modifications: Piperidinyl amine at the 2-position.
Physicochemical and Pharmacokinetic Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
